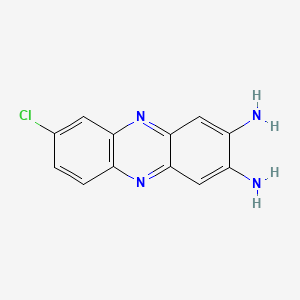

2,3-Diamino-7-chlorophenazine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4559-64-2 |

|---|---|

Formule moléculaire |

C12H9ClN4 |

Poids moléculaire |

244.68 g/mol |

Nom IUPAC |

7-chlorophenazine-2,3-diamine |

InChI |

InChI=1S/C12H9ClN4/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H,14-15H2 |

Clé InChI |

SAKWMMOWGNCYFV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1Cl)N=C3C=C(C(=CC3=N2)N)N |

Origine du produit |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,3 Diamino 7 Chlorophenazine

Direct Synthetic Routes to 2,3-Diamino-7-chlorophenazine

The direct synthesis of this compound can be accomplished through several key methods, each with distinct advantages and conditions. These routes primarily involve the dimerization and cyclization of 4-chloro-1,2-phenylenediamine.

Oxidative Cyclization Pathways (e.g., Hydrogen Peroxide mediated)

Oxidative cyclization represents a common strategy for synthesizing phenazine (B1670421) structures. In the case of this compound, the oxidation of 4-chloro-1,2-phenylenediamine using agents like hydrogen peroxide (H₂O₂) or iron(III) chloride can induce the formation of the desired phenazine. osti.gov While effective in promoting the reaction, the yield of this compound from the H₂O₂-mediated oxidation of 4-chloro-1,2-phenylenediamine has been noted to be lower compared to photochemical methods. researchgate.net The reaction proceeds through the oxidative coupling of two molecules of the precursor. osti.gov

Other oxidative systems have also been explored for phenazine synthesis in general, which could be applicable. For instance, laccase-mediated oxidative C-N bond formation has been used to create phenazine, phenothiazine, and phenoxazine (B87303) structures in aqueous solutions. nih.govacs.org Additionally, cobalt catalysts have been employed for the oxidative annulation of anilines and o-phenylenediamines to yield phenazines. researchgate.net

Photochemical Reaction Pathways and Yield Optimization

Photochemical methods offer a notable alternative for the synthesis of this compound. smolecule.com Irradiation of an aqueous solution of 4-chloro-1,2-phenylenediamine with either sunlight or a Xe lamp leads to the formation of this compound. researchgate.netnih.gov This photoreaction is a second-order process, indicating that two molecules of the precursor are involved in forming the product, which is consistent with the dimeric structure of the phenazine. nih.gov

A key advantage of the photochemical route is the improved yield compared to some oxidative methods. An isolated yield of 13% has been reported, which is significantly better than that obtained from the hydrogen peroxide oxidation of the same precursor. researchgate.net The reaction kinetics have been studied, revealing the rate constant (k) and half-life (t₁/₂) under different light sources. nih.gov

Table 1: Photoreaction Kinetics for the Synthesis of this compound

| Light Source | Rate Constant (k) | R² | Half-life (t₁/₂) |

|---|---|---|---|

| Sunlight | 0.0064 | 0.9878 | 39 min |

| Xe Lamp | 0.0041 | 0.9984 | 62 min |

This data is based on the photoreaction of a 100 µM aqueous solution of 4-chloro-1,2-phenylenediamine. nih.gov

Alternative Chemical Synthesis Approaches

Beyond direct oxidation and photochemical reactions, other synthetic strategies have been developed for phenazine derivatives, which could be adapted for this compound. General methods for phenazine synthesis include the Wohl-Aue reaction, condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds, and reductive cyclization of diphenylamines. ekb.egnih.gov

One specific alternative involves the visible-light photooxidation of 4-chlorobenzene-1,2-diamine (B165680) on a TiO₂ surface, which results in selective C-N coupling to form 7-chlorophenazine-2,3-diamine. rsc.org Electrochemical methods have also been explored, where the electrochemical oxidation of hydroquinones in the presence of o-phenylenediamines leads to phenazine derivatives through an ECECC (electrochemical-chemical-electrochemical-chemical-chemical) mechanism. researchgate.net

Precursor Chemistry and Reaction Mechanisms

The synthesis of this compound is intrinsically linked to the chemistry of its primary precursor and the mechanistic pathways that govern its transformation.

Utilization of 4-Chloro-1,2-phenylenediamine as a Key Precursor

4-Chloro-1,2-phenylenediamine (4-Cl-o-PDA) is the fundamental building block for the synthesis of this compound. osti.govresearchgate.netnih.gov This halogenated aromatic diamine is used in various synthetic applications, including as a precursor in the manufacturing of dyes. researchgate.netfrontiersin.org The presence and position of the chloro and amino groups on the benzene (B151609) ring are critical for the regioselectivity of the subsequent cyclization and dimerization reactions that form the phenazine core. osti.gov The reaction involves the coupling of two molecules of 4-Cl-o-PDA. nih.gov

Mechanistic Investigations of Cyclization and Dimerization Processes

The formation of this compound from 4-chloro-1,2-phenylenediamine is proposed to proceed through a diimine intermediate. nih.govresearchgate.net This mechanism is analogous to the formation of 2,3-diaminophenazine from o-phenylenediamine. The initial step is the oxidation of the precursor to form a diimine. researchgate.net This oxidation can be initiated by various means, including chemical oxidants or photochemical processes in the presence of oxygen. nih.govresearchgate.net

The dimerization process involves the removal of four protons and one molecule of hydrochloric acid (HCl) from two molecules of 4-Cl-o-PDA. researchgate.net While oxygen is involved in the reaction, it is not incorporated into the final product. researchgate.net The reaction is believed to proceed via either singlet oxygen or a radical ion pair between an oxygen anion radical and the 4-Cl-o-PDA cation radical, leading to the diimine intermediate. nih.govresearchgate.net This intermediate then undergoes further reaction to form the stable tricyclic phenazine structure. nih.gov

Strategies for Functionalization and Structural Modification of Phenazine Derivatives

The phenazine core, a nitrogen-containing heterocyclic system, is a versatile scaffold found in various biologically active and materials science compounds. researchgate.net The ability to strategically modify this core is crucial for tuning its properties. This involves a range of chemical strategies, from regioselective substitutions to the incorporation of diverse functional moieties and the development of environmentally benign synthetic protocols. researchgate.nettandfonline.com

Regioselective Substitution Approaches

Controlling the position of substitution on the phenazine ring is a significant challenge in synthetic chemistry, particularly for creating unsymmetrically substituted derivatives. acs.org Regioselectivity is key to designing molecules with specific electronic and steric properties. acs.org

One effective strategy involves the use of pre-functionalized precursors. For instance, a protocol for synthesizing nonsymmetrically substituted 2,3-dialkoxyphenazines has been developed. acs.org This method begins with unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines, which allows for the regioselective placement of different alkoxy groups at the C-2 and C-3 positions of the final phenazine product. acs.org The regioselectivity of these reactions has been confirmed using NMR spectroscopy and single-crystal X-ray diffraction. acs.org

Another powerful approach is the direct functionalization of C-H bonds, which has become a flexible method for synthesizing complex aromatic heterocycles. beilstein-journals.org Palladium-catalyzed reactions, for example, can achieve regioselective alkenylation of unprotected indoles, a related nitrogen heterocycle, demonstrating the potential for such methods on phenazine systems. beilstein-journals.org The control of regioselectivity in these transformations often relies on directing groups or the inherent electronic properties of the substrate. beilstein-journals.org Similarly, organoboron catalysis has emerged as a strategy for the regioselective functionalization of ambident nitrogen heterocycles, offering a pathway to selectively modify specific nitrogen atoms within a complex molecule. scholaris.ca

Researchers have also described a facile approach for the synthesis of substituted iodo-benzo[a]phenazines from 2-aryl-3-(aryl/alkylethynyl)quinoxalines via a 6-endo-dig ring closure. researchgate.net This iodocyclization proceeds through an iodonium (B1229267) ion intermediate, followed by a nucleophilic cyclization involving a C-H bond of the arene, showcasing a regioselective method to introduce a halogen for further functionalization. researchgate.net

Table 1: Regioselective Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazines acs.org

| Starting Material (Nitroaniline Derivative) | R¹ Group | R² Group | Product | Yield |

|---|---|---|---|---|

| 4-isobutoxy-5-methoxy-2-nitroaniline | -CH₂(CH₃)₂ | -CH₃ | 2-isobutoxy-3-methoxyphenazine | 73% |

| 5-ethoxy-4-isobutoxy-2-nitroaniline | -CH₂(CH₃)₂ | -(CH₂)₁CH₃ | 2-isobutoxy-3-ethoxyphenazine | 88% |

| 5-butoxy-4-isobutoxy-2-nitroaniline | -CH₂(CH₃)₂ | -(CH₂)₃CH₃ | 2-isobutoxy-3-butoxyphenazine | 83% |

| 5-(hexyloxy)-4-isobutoxy-2-nitroaniline | -CH₂(CH₃)₂ | -(CH₂)₅CH₃ | 2-isobutoxy-3-(hexyloxy)phenazine | 79% |

Incorporation of Diverse Functional Groups into Phenazine Scaffolds

The functionalization of the phenazine scaffold is not limited to simple substitutions; entire heterocyclic systems can be fused to the core, leading to novel compounds with extended π-systems and unique properties. nih.govekb.eg These modifications are often achieved through multi-component reactions or cyclization of appropriately functionalized phenazine precursors. nih.govekb.eg

For example, starting with 3-aminophenazin-2-ol, various heterocyclic rings can be constructed. Condensation with differently substituted aromatic aldehydes can yield 2-aryl-oxazolo[4,5-b] phenazine derivatives. ekb.eg Furthermore, cyclocondensation of the same precursor with cyanoacetamide leads to the formation of 2-amino-1H-pyrrolo[2,3-b]phenazine-3-carbonitrile. ekb.eg

Multi-component reactions (MCRs) provide an efficient pathway to complex phenazine derivatives. A one-pot, four-component synthesis has been developed to produce novel functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, methyl hydrazine, and o-phenylenediamine. nih.gov Similarly, benzo[a]furo[2,3-c]phenazine derivatives have been synthesized via a multi-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic 1,2-diamines, arylglyoxal, and indole. tandfonline.com The introduction of halogens, such as in 7,8-dihalo-2,3-diaminophenazines, creates valuable intermediates for further derivatization into polyfunctional phenazines. researchgate.net

The reactivity of the phenazine core itself can be exploited for functionalization. It has been shown that 2-chlorophenazine (B179647) is reactive toward nucleophilic reagents, and this reactivity can be enhanced by converting the compound to its N,N'-dioxide, making the chlorine atom labile. researchgate.net This allows for the synthesis of derivatives like 2-phenazinol. researchgate.net

Table 2: Examples of Incorporated Functional Groups and Fused Ring Systems

| Precursor | Reagents | Resulting Functional Group/System | Reference |

|---|---|---|---|

| 3-Aminophenazin-2-ol | Aromatic aldehydes | Fused oxazole (B20620) ring (2-aryl-oxazolo[4,5-b] phenazines) | ekb.eg |

| 3-Aminophenazin-2-ol | Cyanoacetamide | Fused pyrrole (B145914) ring (2-amino-1H-pyrrolo[2,3-b]phenazine-3-carbonitrile) | ekb.eg |

| 2-Hydroxy-1,4-naphthoquinone, aromatic aldehydes, methyl hydrazine, o-phenylenediamine | Multi-component reaction | Fused pyridazine (B1198779) ring (benzo[a]pyridazino[3,4-c]phenazines) | nih.gov |

| 2-Hydroxynaphthalene-1,4-dione, aromatic 1,2-diamines, arylglyoxal, indole | Multi-component reaction | Fused furan (B31954) ring (benzo[a]furo[2,3-c]phenazine derivatives) | tandfonline.com |

| 4,5-dihalo-1,2-diaminobenzenes | Oxidative condensation | Dihalo-diaminophenazines | researchgate.net |

Development of Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize waste, reduce energy consumption, and avoid hazardous solvents. tandfonline.com The synthesis of phenazine derivatives has benefited significantly from this paradigm shift. tandfonline.comtandfonline.com

A notable sustainable approach is the use of microwave-assisted synthesis, often under solvent-free conditions. tandfonline.com For example, the synthesis of benzo[a]furo[2,3-c]phenazine derivatives has been achieved using microwave irradiation in the absence of a solvent, catalyzed by H₃PW₁₂O₄₀@Fe₃O₄–ZnO magnetic core-shell nanoparticles. tandfonline.com This method is not only rapid and efficient but also features a reusable magnetic catalyst that can be easily separated from the reaction mixture, aligning with green chemistry principles. tandfonline.com Another green protocol uses a functionalized magnetic nanoparticle, Fe₃O₄@ZnO-SO₃H, as a retrievable catalyst for the synthesis of pyrano[2,3-c]phenazine-15-yl)methanone derivatives, also under solvent-free conditions. tandfonline.com

Photochemical methods offer another sustainable route. The visible-light photooxidation of 4-chlorobenzene-1,2-diamine on a TiO₂ surface has been shown to selectively produce 7-chlorophenazine-2,3-diamine. rsc.org This reaction proceeds under mild conditions without the need for pre-functionalization of the substrate. rsc.org The process is facilitated by oxygen vacancies on the TiO₂ surface, and the phenazine product itself can act as a photosensitizer to promote further reaction. rsc.org This method provides a direct synthesis of the target compound scaffold using light as a clean reagent. rsc.orgresearchgate.net

Table 3: Comparison of Sustainable Synthetic Protocols for Phenazine Derivatives

| Method | Key Features | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, solvent-free, reusable catalyst | H₃PW₁₂O₄₀@Fe₃O₄–ZnO magnetic nanoparticles | Microwave irradiation (300W), 100°C | tandfonline.com |

| Magnetic Nanoparticle Catalysis | Solvent-free, reusable catalyst | Fe₃O₄@ZnO-SO₃H | Not specified | tandfonline.com |

| Visible-Light Photooxidation | Uses light as a reagent, mild conditions | TiO₂ with oxygen vacancies | Visible light | rsc.org |

Advanced Spectroscopic Characterization in Research of 2,3 Diamino 7 Chlorophenazine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com In the study of 2,3-diamino-7-chlorophenazine and its analogues, ¹H and ¹³C NMR are crucial for confirming their structures. nih.govthaiscience.info

The ¹H NMR spectrum of this compound, formed from the photochemical reaction of 4-chloro-1,2-phenylenediamine, has been shown to match previously published spectra, confirming the identity of the photoproduct. nih.gov The chemical shifts (δ) and coupling patterns of the aromatic protons provide a unique fingerprint of the molecule. For phenazine (B1670421) derivatives in general, aromatic protons typically resonate in the range of δ 7.0-9.0 ppm. ekb.egmdpi.com For instance, in various phenazine derivatives, aromatic protons have been observed at specific shifts, which helps in assigning the positions of substituents on the phenazine core. ekb.egrroij.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Aromatic carbons in phenazine derivatives typically appear in the range of δ 110-150 ppm. thaiscience.info For example, the ¹³C NMR spectrum of phenazine-1-carboxylic acid shows major peaks between 124.95 and 143.95 ppm for the aromatic carbons. thaiscience.info The specific chemical shifts are influenced by the nature and position of substituents, such as amino and chloro groups in this compound.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, especially in complex or novel phenazine structures. nih.govipb.pt These advanced methods help to unambiguously assign all proton and carbon signals, solidifying the structural elucidation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenazine Derivatives

| Compound | Nucleus | Chemical Shift (δ) Range (ppm) | Solvent |

|---|---|---|---|

| Phenazine-1-carboxylic acid | ¹³C | 124.95 - 143.95 (aromatic C) | CDCl₃ |

| Phenazine-1-carboxylic acid | ¹³C | 165.86 (carboxylic C) | CDCl₃ |

| 2-Phenyl-4H- thaiscience.infoCurrent time information in Bangalore, IN.oxazino[2,3-b]phenazine | ¹H | 5.82 (s, 1H), 7.12-7.83 (m, Ar-H), 11.43 (br, 1H, NH) | DMSO-d₆ |

| 9-chlorophenazin-1-amine | ¹H | 6.96 - 8.14 (m, Ar-H), 5.32 (br s, 2H, NH₂) | CDCl₃ |

| 9-chlorophenazin-1-amine | ¹³C | 108.2 - 144.6 (Ar-C) | CDCl₃ |

Note: This table presents a selection of data from various phenazine derivatives to illustrate typical chemical shift ranges. Specific values for this compound may vary.

Mass Spectrometry (MS and HRMS) in Reaction Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of elemental compositions. mdpi.com

In the analysis of this compound, MS is critical for confirming its formation. For example, in a study of the photochemical reaction of 4-chloro-1,2-phenylenediamine, the main photoproduct was analyzed by mass spectrometry. The mass spectrum showed a molecular ion (M+H)⁺ at m/z 245 and 247. nih.gov The presence of two isotopic peaks with a relative intensity of approximately 3:1 is a characteristic signature of a molecule containing one chlorine atom, as the natural abundance of ³⁵Cl and ³⁷Cl is in this ratio. nih.gov This finding strongly supports the molecular formula C₁₂H₉N₄Cl and the identity of the product as this compound. nih.gov

HRMS has been extensively used to confirm the elemental composition of newly synthesized phenazine derivatives. For instance, in the synthesis of various phenazine-1-carboxylic acid derivatives, HRMS (DART) was used to confirm the calculated molecular formulas. rroij.com Similarly, ESI-HRMS has been employed to verify the structures of novel pyrido[4,3-a]phenazines and imidazole (B134444) phenazine derivatives. mdpi.comnih.gov

By identifying reaction intermediates and final products, MS and HRMS play a crucial role in elucidating reaction pathways. For example, the dimerization of 4-chloro-1,2-phenylenediamine to form this compound was confirmed by the molecular weight determined by MS. nih.gov

Table 2: Mass Spectrometry Data for this compound and Analogues

| Compound | Ionization Mode | Calculated m/z | Found m/z | Key Observation |

|---|---|---|---|---|

| This compound | ESI+ | 245.0543 [M+H]⁺ | 245, 247 | 3:1 isotopic pattern confirming one Cl atom |

| 9-chlorophenazin-1-amine | HRMS (DART) | 230.0480 [M+H]⁺ | 230.0484 | Confirms elemental composition C₁₂H₉ClN₃ |

| Phenazine-1,7-dicarboxylic acid | HRMS (DART) | 269.0557 [M+H]⁺ | 269.0551 | Confirms elemental composition C₁₄H₈N₂O₄ |

| 10-Chloropyrido[4,3-a]phenazine | ESI-HRMS | 266.0484 [M+H]⁺ | 266.0480 | Confirms elemental composition C₁₅H₈ClN₃ |

Note: The calculated m/z for this compound is based on its molecular formula C₁₂H₉N₄Cl.

Vibrational Spectroscopy (IR and Raman) for Conformational and Electronic Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides insights into the functional groups and bonding within a molecule. These techniques are sensitive to molecular structure, conformation, and electronic properties.

IR spectroscopy is particularly useful for identifying characteristic functional groups. In the study of phenazine derivatives, IR spectra can confirm the presence of N-H bonds (from amino groups), C=N bonds within the phenazine ring, and C-Cl bonds. For example, in a study of 2,3-diaminophenazine, vibrational analysis using FT-IR and FT-Raman spectroscopy was performed. researchgate.net The simultaneous activation of C-C stretching modes in both IR and Raman spectra provided evidence for charge transfer from the electron-donating amino groups to the phenazine ring. researchgate.net In the case of this compound, characteristic IR absorptions would be expected for N-H stretching, aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching.

Raman spectroscopy, often used in conjunction with IR, provides complementary information. Resonance Raman spectroscopy, in particular, can be used to selectively enhance vibrations associated with a chromophore, offering detailed insights into the electronic structure of the excited state. acs.org For phenazine-based ligands in metal complexes, resonance Raman studies have helped to determine the nature of the lowest unoccupied molecular orbital (LUMO), distinguishing between phenanthroline-based and phenazine-based orbitals. acs.orgoup.com

Theoretical calculations, such as Density Functional Theory (DFT), are frequently used to model and interpret experimental vibrational spectra. researchgate.netacs.org By comparing calculated vibrational frequencies with experimental data, a more detailed and accurate assignment of vibrational modes can be achieved.

Table 3: Characteristic Vibrational Frequencies for Phenazine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Significance |

|---|---|---|---|

| N-H Stretching | 3300 - 3500 | IR | Presence of amino groups |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman | Aromatic ring structure |

| C=N, C=C Ring Stretching | 1400 - 1650 | IR, Raman | Phenazine core structure |

| C-Cl Stretching | 600 - 800 | IR | Presence of chloro substituent |

| Phenazine-based vibrations | ~1400 - 1415 | Raman | Localized vibrations of the phenazine ring |

Note: These are general ranges and specific frequencies for this compound may vary.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is characteristic of the molecule's chromophore and is sensitive to substituents and the solvent environment.

For this compound, the UV-Vis spectrum is a key characteristic used for its identification and analysis. In one study, this compound, isolated as a photoproduct, exhibited two main absorption bands with maxima (λmax) at 264 nm and 427 nm. nih.gov The absorption in the visible region (427 nm) is responsible for the colored nature of phenazine compounds.

The electronic spectra of phenazine derivatives are influenced by the nature and position of substituents on the phenazine core. Electron-donating groups, such as amino groups, and electron-withdrawing groups can cause shifts in the absorption maxima. For example, studies on substituted phenazines have shown that the absorption spectra are pH-dependent, with shifts in λmax observed upon changes in pH due to protonation or deprotonation of functional groups. nio.res.in The introduction of different substituents can lead to either a blue shift (hypsochromic shift) or a red shift (bathochromic shift) of the absorption bands. arkat-usa.org

Time-dependent density functional theory (TD-DFT) is a computational method often used to simulate and interpret the electronic absorption spectra of molecules. nih.gov These calculations can help to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, providing a deeper understanding of the electronic structure of this compound and its analogues.

Table 4: UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| This compound | 264, 427 | 60% MeOH in water | nih.gov |

| Phenazine carboxylic acid (11a) | 427 | pH 7 | nio.res.in |

| Phenazine carboxylic acid (11a) | 443 | pH 11 | nio.res.in |

| 2,3,7,8-tetraalkoxyphenazine (1a) | ~410 | Acetonitrile | acs.org |

Note: The absorption maxima can be influenced by solvent and other experimental conditions.

Computational and Theoretical Chemistry of 2,3 Diamino 7 Chlorophenazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of 2,3-Diamino-7-chlorophenazine. researchgate.net These methods allow for the detailed analysis of the molecule's electronic and structural characteristics.

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.comscirp.org

Theoretical calculations show that the HOMO-LUMO energy gap can be influenced by factors such as the presence of substituents on the phenazine (B1670421) core. For instance, in related phenazine derivatives, the type of heteroatom present can alter the HOMO-LUMO gap. mdpi.com In the context of this compound, DFT calculations can predict how the chloro and amino groups affect the electron distribution and orbital energies. The HOMO typically represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com Analysis of the spatial distribution of these orbitals can identify the most probable sites for electrophilic and nucleophilic attack. nih.gov

Recent studies on the photooxidation of 4-chlorobenzene-1,2-diamine (B165680) to form this compound on a TiO₂ surface utilized DFT to understand the electronic interactions. rsc.org These calculations revealed that the direct bonding of the phenazine derivative to the TiO₂ surface via Ti–N and Ti–Cl bonds leads to a smaller band gap compared to the crystal counterpart, which can enhance photoinduced charge transfer. rsc.org

Table 1: Representative Quantum Chemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. nih.gov |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Indicates the possibility of a chemical reaction. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | µ² / 2η | Describes the electrophilic nature of a molecule. |

Note: The specific values for this compound require dedicated DFT calculations which are context-dependent.

Elucidation of Molecular Reactivity and Stability

The reactivity and stability of this compound can be elucidated through various descriptors derived from quantum chemical calculations. mdpi.com Parameters such as chemical hardness and the global electrophilicity index provide quantitative measures of the molecule's reactivity. mdpi.com A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive. mdpi.com

Furthermore, computational studies can shed light on reaction mechanisms. The formation of this compound from the photooxidation of 4-chloro-1,2-phenylenediamine is a dimerization process that occurs in the presence of oxygen. researchgate.netresearchgate.net Theoretical calculations can help to model the excited state reactions and intermediates involved in this transformation. researchgate.net

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound and its derivatives is crucial for understanding their three-dimensional structure and how they interact with other molecules. While the phenazine core is largely planar, the orientation of the amino groups can be subject to computational investigation. researchgate.net

Intermolecular interactions, such as π-π stacking and hydrogen bonding, are significant in the solid-state packing and solution behavior of phenazine compounds. acs.org For example, in the crystal structure of a related dialkoxyphenazine, molecules are arranged in columns due to π–π interactions. acs.org Computational methods can predict these interactions and help to understand the supramolecular chemistry of this compound.

Molecular Dynamics Simulations and Theoretical Modeling

While specific molecular dynamics (MD) simulation studies on this compound are not widely reported in the provided context, this computational technique is highly valuable for studying the dynamic behavior of molecules in various environments. MD simulations could be used to explore the conformational flexibility of the molecule, its solvation properties, and its interactions with biological macromolecules like DNA or proteins over time.

Theoretical modeling has been applied to understand the formation of this compound. For instance, the photooxidation of its precursor, 4-chlorobenzene-1,2-diamine, on a TiO₂ surface was modeled to understand the competitive reaction pathways. researchgate.netrsc.org Theoretical calculations helped to verify the role of oxygen vacancies in favoring the selective C–N coupling to form the phenazine derivative over degradation pathways. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational approaches are instrumental in predicting the structure-activity relationships (SAR) of chemical compounds. For phenazine derivatives, which are known for a range of biological activities, computational SAR studies can guide the design of new analogues with enhanced properties. researchgate.net

In the case of this compound, which is known to be mutagenic and phototoxic, computational models could be developed to correlate its structural features with these biological effects. researchgate.netnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related phenazine compounds and correlating them with their measured activities, a predictive SAR model can be built.

For example, studies on halogenated phenazines have utilized SAR to develop potent antibacterial agents that eradicate biofilms. researchgate.net These studies provide a roadmap for designing new derivatives, and similar computational strategies could be applied to this compound to explore its potential applications or to mitigate its undesirable properties by modifying its structure.

Electrochemical Behavior and Redox Chemistry of 2,3 Diamino 7 Chlorophenazine

Cyclic Voltammetry (CV) Studies of Redox Potentials and Reversibility

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the oxidation and reduction processes of a substance. als-japan.com By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides critical information about the redox potentials and the kinetic reversibility of electron transfer reactions. nih.govthieme-connect.de

For a redox-active species like 2,3-diamino-7-chlorophenazine, a CV experiment would reveal the potentials at which the molecule gains or loses electrons. The phenazine (B1670421) core can undergo reversible or quasi-reversible redox reactions. The voltammogram would typically display an anodic peak (oxidation) and a cathodic peak (reduction). The formal redox potential (E°'), a key thermodynamic parameter, can be estimated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc). nih.gov

The reversibility of the electron transfer process is assessed by the separation between these peaks (ΔEp = Epa - Epc). For a theoretically reversible, one-electron process, ΔEp is approximately 58/n mV (where n is the number of electrons transferred). als-japan.com Larger separations suggest quasi-reversible or irreversible kinetics, which can be influenced by factors like slow electron transfer or coupled chemical reactions. srce.hr The peak current in a reversible system is proportional to the square root of the scan rate, as described by the Randles-Sevcik equation, indicating a diffusion-controlled process. als-japan.com While specific CV data for this compound is not extensively detailed in the available literature, studies on similar phenazine derivatives indicate that they serve as effective redox materials. google.com

Table 1: Key Parameters Obtainable from Cyclic Voltammetry

| Parameter | Symbol | Significance |

|---|---|---|

| Anodic Peak Potential | Epa | Potential at which oxidation occurs. |

| Cathodic Peak Potential | Epc | Potential at which reduction occurs. |

| Formal Redox Potential | E°' | Thermodynamic potential for the redox couple, (Epa + Epc)/2. nih.gov |

| Peak Potential Separation | ΔEp | Indicates the kinetic reversibility of the electron transfer. als-japan.com |

| Anodic Peak Current | Ipa | Current associated with the oxidation process. |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing the properties of electrode-electrolyte interfaces. scispace.com By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, EIS can model the interface as an equivalent electrical circuit composed of elements like resistors and capacitors. ntnu.edupineresearch.com

Key parameters derived from EIS include the solution resistance (Rs) and, more importantly, the charge transfer resistance (Rct). scispace.com The Rct value, often visualized as the diameter of a semicircle in a Nyquist plot, represents the resistance to electron transfer at the electrode surface. researchgate.net A smaller Rct value signifies faster electron transfer kinetics.

Studies involving this compound (7-Cl-Phz) have shown its significant impact on interfacial dynamics. For instance, when 7-Cl-Phz is adsorbed on a titanium dioxide (TiO₂) surface, it alters the electronic structure and enhances charge separation. rsc.org This is reflected in EIS measurements, which showed a decrease in the recombination resistance (a type of charge transfer resistance) of the TiO₂ interface after the in-situ formation and adsorption of the phenazine compound. rsc.org This indicates that this compound facilitates more efficient charge transfer at the semiconductor-electrolyte interface. rsc.org

Table 2: Example EIS Data for a TiO₂ Interface With and Without this compound

| System | Recombination Resistance (Rrec) | Observation |

|---|---|---|

| Initial TiO₂ | 2091 Ω | Represents the baseline charge transfer resistance. rsc.org |

Investigation of Electron Transfer Mechanisms

The mechanism of electron transfer for this compound is linked to its molecular structure and its formation. The compound can be formed via an oxidative dimerization of its precursor, 4-chloro-1,2-phenylenediamine. researchgate.net This process involves an initial electron injection from the precursor, followed by a series of intermolecular hole transfers, oxidative dehydrogenation, and cyclization steps to form the stable phenazine ring. rsc.org

Electrosynthesis and Electro-polymerization of Phenazine Derivatives

Electrosynthesis provides a direct and often cleaner route for producing phenazine compounds. researchgate.net Research has demonstrated that this compound can be synthesized by the oxidation of p-chloro-o-phenylenediamine (p-Cl-o-PD). researchgate.net This electrochemical method avoids harsh chemical oxidants and allows for the isolation of the target compound as brownish-yellow crystals. researchgate.net The process relies on applying an electrical potential to a conductive substrate to trigger and sustain the oxidative coupling and cyclization of the precursor molecules.

Furthermore, phenylene diamine precursors are known to undergo electropolymerization to form thin, conductive, and highly selective polymer films (poly-phenylenediamine) on electrode surfaces. researchgate.net This process involves the repeated electrochemical oxidation of the monomer, leading to the growth of a polymer chain. While specific studies on the electropolymerization of this compound itself are not widely reported, the presence of two amino groups on the phenazine ring suggests a potential for it to act as a monomer or cross-linking agent. Such electropolymerized films are of significant interest for creating permselective membranes in biosensors. researchgate.net

Molecular and Cellular Interactions of 2,3 Diamino 7 Chlorophenazine Excluding Clinical Outcomes

Interactions with Nucleic Acids: DNA Binding and Cleavage Mechanisms

Phenazine (B1670421) derivatives are known to interact with DNA, and 2,3-Diamino-7-chlorophenazine is no exception. Research indicates that this compound can induce DNA damage, particularly through cleavage. Studies have shown that upon concurrent exposure to light, chlorinated phenylenediamines, which are precursors to compounds like this compound, can cause single-strand cleavage in ΦX174 phage DNA. nih.gov This suggests that the chlorination of the parent structures enhances photochemical activity, leading to the generation of reactive species responsible for DNA damage. nih.gov The photoproduct, this compound, is itself capable of causing DNA cleavage and toxicity. nih.govresearchgate.net

While the precise binding mode of this compound to DNA is not extensively detailed in the available literature, the behavior of other phenazine-based compounds can offer insights. For instance, certain iron(II) complexes of phenazine derivatives have been shown to bind to DNA through partial insertion between base pairs (intercalation) or by groove binding. nih.gov The generation of reactive oxygen species (ROS) is a proposed mechanism for the biological activity of some phenazine N-oxides, which can lead to DNA intercalation and inhibition of topoisomerases. researchgate.net For this compound, its phototoxicity implies that light absorption triggers a chemical process, likely involving the formation of reactive intermediates that subsequently react with the DNA backbone, causing cleavage. nih.govresearchgate.net

Interaction with Cellular Components and Organelles (e.g., Cellular Uptake Studies)

Specific cellular uptake studies for this compound are not widely available. However, as a small molecule, it is anticipated to permeate tissues and organs. researchgate.net The precursors to this compound, such as 4-chloro-1,2-phenylenediamine (4-Cl-o-PDA), are known to penetrate the skin. researchgate.net Once inside a biological system, these types of compounds can undergo auto-oxidation and react with proteins. researchgate.net For example, 4-Cl-o-PDA has been shown to modify human serum albumin (HSA) in vitro, leading to structural changes and aggregation. researchgate.net

While not specific to this compound, studies on other small molecules provide a general understanding of cellular uptake. For instance, the uptake of some compounds by cells like Caco-2 is often concentration-dependent and energy-dependent. nih.gov The lipophilicity and molecular structure of phenazine derivatives can influence their ability to cross cell membranes. The introduction of specific substituents, such as alkoxy groups, has been shown to modulate the biological activity of phenazine compounds, which may be related to their cellular uptake and stability within the cellular environment. acs.org

Mechanistic Studies of Biological Activity in in vitro Systems (e.g., Mutagenicity at the molecular level)

The mutagenic properties of this compound have been a primary focus of in vitro research. The compound is a known photoproduct of 4-chloro-1,2-phenylenediamine (4-Cl-o-PDA), a precursor used in dyes. researchgate.netresearchgate.net Upon irradiation with sunlight or an indoor lamp, 4-Cl-o-PDA dimerizes to form this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Studies using the Salmonella typhimurium Ames test have demonstrated that this compound is mutagenic. researchgate.netebi.ac.uk Its mutagenicity is particularly noted in the TA102 strain, where it is also phototoxic. researchgate.netresearchgate.net This indicates that light exposure enhances its mutagenic potential. One study quantified its mutagenic potency in the S. typhimurium TA98 strain, requiring metabolic activation by an S9 mix. ebi.ac.uk The compound induced a significant number of revertants, highlighting its DNA-damaging capabilities at the molecular level. ebi.ac.uk The mechanism is linked to its ability to cause DNA cleavage upon photo-irradiation. nih.gov

Table 1: Mutagenicity of Phenazine Derivatives in Salmonella typhimurium TA98

| Compound | Revertants per Nanomole (with S9 mix) |

|---|---|

| 2,3-Diaminophenazine | 349 |

| This compound | 406 |

| 2,7-Diaminophenazine | 12,110 |

| 2,7-Diamino-3,8-dimethoxyphenazine | 4,229 |

| 2,7-Diamino-3-methoxyphenazine | 24,640 |

Data sourced from a study on the mutagenicity of oxidized phenylenediamine derivatives. ebi.ac.uk

Enzymatic Interactions and Inhibition Studies with Phenazine Analogues

While specific enzymatic inhibition studies for this compound are limited, the broader class of phenazine derivatives has been investigated for interactions with various enzymes. Phenazines are recognized for their potential to act as inhibitors of disease-related enzymes. mdpi.com

Some halogenated phenazine analogues have demonstrated potent antibacterial activity, and prodrug strategies have been developed that leverage intracellular nitroreductase (NTR) enzymes for their activation. nih.gov This approach involves designing a phenazine prodrug that is selectively activated within bacteria, releasing the active antibacterial agent. nih.gov

Furthermore, certain synthetic phenazine derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair. researchgate.net This inhibition is a key mechanism for the antitumor activity reported for some phenazines. researchgate.netresearchgate.net The structure-activity relationships of these analogues show that substitutions on the phenazine core are crucial for their inhibitory potency. researchgate.netdatapdf.com For example, the introduction of an alkoxy group at the C-9 position of N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide (B1678076) significantly increases its antitumor activity, likely by modulating its interaction with biological targets. acs.org

Applications of 2,3 Diamino 7 Chlorophenazine in Advanced Materials Science

Development of Chemical Sensors and Chemidosimeters (e.g., Cyanide Detection)

The phenazine (B1670421) core, particularly when functionalized with amino groups, provides a platform for the development of sensitive and selective chemical sensors. An efficient chemosensor for the detection of cyanide (CN⁻) in aqueous solutions has been developed based on 2,3-diaminophenazine hydrochloride. rsc.org This chemosensor exhibits both colorimetric and fluorescent responses upon interaction with cyanide ions, allowing for multiple detection modes. rsc.org

The detection mechanism involves a reaction between the chemosensor and CN⁻, leading to significant changes in the absorption and fluorescence spectra. rsc.org This high selectivity and sensitivity make it a promising tool for environmental monitoring and in biological samples. rsc.orgacs.org For instance, the sensor has been successfully applied to detect cyanide in plant seeds and various natural water samples. rsc.org To facilitate practical applications, test strips based on this chemosensor have been proposed as a convenient tool for on-site cyanide detection. rsc.org

Table 1: Performance of 2,3-Diaminophenazine Hydrochloride-Based Cyanide Sensor rsc.org

| Detection Method | Detection Limit (M) |

|---|---|

| Absorption | 1.95 x 10⁻⁷ |

| Fluorescence | 1.13 x 10⁻⁹ |

Integration into Biosensing Platforms (e.g., Permselective Membranes)

In the realm of biosensing, permselective membranes are crucial for preventing interference from electroactive species present in biological samples. researchgate.net Polymeric films, often created through the electropolymerization of phenols and phenylenediamines, are commonly used for this purpose in amperometric biosensors. researchgate.net While direct integration of 2,3-diamino-7-chlorophenazine into these membranes is a subject of ongoing research, related compounds have been studied. For instance, brownish-yellow crystals identified as this compound have been isolated from oxidized p-chloro-o-phenylenediamine (p-Cl-o-PD), a precursor sometimes used in these applications. researchgate.net The electrochemical properties of such phenazine derivatives are of interest for developing new and improved biosensor components. scispace.com

Application in Energy Storage Systems

The redox-active nature of the phenazine scaffold makes it a highly attractive candidate for next-generation energy storage devices, moving beyond traditional metal-based systems.

Phenazine-based polymers have emerged as high-performance electrode materials for rechargeable metal-ion batteries, including lithium-ion and sodium-ion batteries. nsf.govacs.org These organic materials offer advantages such as being composed of abundant elements and having tunable structures. acs.orgnanoge.org

A cross-linked phenazine-based polymer, poly(Ph-PZ)-10, has demonstrated remarkable performance as a cathode material. nsf.gov By optimizing the cross-linking, the material can deliver a high capacity of 220 mAh/g at a very high charge/discharge rate of 120C, with minimal capacity loss over 1000 cycles. nsf.gov Another study on a phenazine-based porous polymer (IEP-27-SR) used as an anode in an acidic aqueous battery showed it could withstand high current densities and a large number of cycles. nanoge.org

Furthermore, a bipolar polymer (ABPZ) incorporating both azobenzene (B91143) and dihydrophenazine units has been synthesized for use as a cathode in sodium-ion batteries. acs.org This material delivered a high reversible specific capacity of 283 mAh/g and an energy density of 792 Wh/kg, with 91.7% capacity retention after 300 cycles. acs.org

Table 2: Performance of Phenazine-Based Polymers in Metal-Ion Batteries

| Polymer | Battery Type | Role | Capacity | Cycling Stability | Reference |

|---|---|---|---|---|---|

| poly(Ph-PZ)-10 | Lithium-ion | Cathode | 220 mAh/g at 120C | >99% retention after 1000 cycles | nsf.gov |

| IEP-27-SR | Aqueous H⁺-ion | Anode | 40 mAh/g at 100C | 83% retention after 20,000 cycles | nanoge.org |

| ABPZ | Sodium-ion | Cathode | 283 mAh/g at 0.5C | 91.7% retention after 300 cycles | acs.org |

Phenazine-Based Anolyte and Catholyte Materials for Redox Flow Batteries

Utilization in Functional Polymeric Materials

The diamino functionality of this compound makes it a suitable monomer for the synthesis of novel polymers, such as polyamides. dtic.mil Aromatic polyamides are known for their thermal stability and mechanical strength. dtic.mil The incorporation of a phenazine unit into the polymer backbone can impart additional functionalities, such as redox activity and specific optical properties. The synthesis of such polymers typically involves the polycondensation of a diamine monomer with a diacid chloride. dtic.mil While specific studies on polyamides derived from this compound are emerging, the synthesis of polyamides from other novel diamines has been well-established, indicating a viable route for creating new functional materials. dtic.milacs.org

Role in Photocatalytic Systems and Dye-Sensitized Solar Cells

The photochemical properties of this compound are of significant interest for photocatalysis and solar energy conversion. nih.govresearchgate.net It has been demonstrated that 4-chloro-1,2-phenylenediamine, a dye precursor, can be converted to this compound upon exposure to sunlight. nih.govresearchgate.net

A recent study has shown that under visible light, 2-chloro-6-nitroaniline (B1581787) (o-CAN) undergoes a selective C-N coupling reaction on the surface of TiO₂ to generate 7-chlorophenazine-2,3-diamine (a tautomer of this compound) in-situ. rsc.org This newly formed phenazine derivative then acts as a sensitizer (B1316253) for the TiO₂, enhancing its ability to absorb visible light. rsc.org The adsorption of the heteroatom-containing phenazine onto the TiO₂ surface creates a new electron donor level, facilitating broader visible-light absorption and promoting the photocatalytic process. rsc.org This dye-sensitization mechanism opens up possibilities for using such compounds in photocatalytic systems for various applications, including water splitting and pollutant degradation. mdpi.com

Future Directions and Emerging Research Avenues for 2,3 Diamino 7 Chlorophenazine

Exploration of Novel Synthetic Pathways and High-Yield Preparations

While 2,3-Diamino-7-chlorophenazine can be synthesized, current methodologies present opportunities for significant improvement in terms of yield, efficiency, and sustainability.

A notable pathway involves the photochemical reaction of 4-Chloro-1,2-phenylenediamine (4-Cl-o-PDA). researchgate.netresearchgate.net This method, which uses water as a solvent, produces this compound with an isolated yield of 13%. researchgate.netresearchgate.netnih.gov This is a substantial improvement over older methods, such as the oxidation of 4-Cl-o-PDA with hydrogen peroxide in ethanol, which resulted in yields of less than 1%. nih.gov The photochemical approach is not only higher-yielding but also features a shorter reaction time and a simpler product profile. nih.gov Another promising route is the selective C–N coupling of 4-chloro-o-nitroaniline (o-CAN) which can generate the target compound under mild conditions. rsc.org

Future research will likely focus on optimizing these photochemical and coupling reactions to further boost yields. Moreover, the exploration of green and sustainable synthetic strategies, which have been reviewed for the broader phenazine (B1670421) class, represents a critical research avenue. researchgate.net These methods could include:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can reduce reaction times and energy consumption. researchgate.net

Solvent-free and Catalyst-free Reactions: Minimizing the use of hazardous solvents and expensive metal catalysts is a key goal of green chemistry. researchgate.net

Biocatalysis: Inspired by the natural biosynthesis of phenazines in microorganisms, enzymatic or whole-cell biocatalysis could offer highly specific and environmentally benign synthetic routes. mdpi.comacs.org

Additionally, scalable protocols developed for analogous compounds, such as the one-pot synthesis of fluorescent 7,8-dihalo-2,3-diaminophenazines from 4,5-dihalo-1,2-diaminobenzenes, could be adapted for the high-yield preparation of this compound. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for designing new applications. While standard spectroscopic methods are used, advanced techniques can provide deeper insights.

X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of molecules. For the parent phenazine molecule, X-ray analysis has confirmed a planar D2h symmetry. thieme-connect.dethieme-connect.de Similar analyses performed on new, non-symmetrically substituted 2,3-dialkoxyphenazines have been crucial in confirming their molecular structure and the regioselectivity of their synthesis. acs.org Obtaining a single-crystal X-ray structure for this compound would provide invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state.

In addition to diffraction methods, advanced spectroscopic techniques are vital:

Multi-dimensional Nuclear Magnetic Resonance (NMR): Techniques like 1H-13C HSQC, HMBC, and NOESY are indispensable for unambiguously assigning the chemical structure of complex phenazine derivatives. acs.org

Raman Spectroscopy: Due to the high symmetry of the phenazine ring, many fundamental vibrations are not visible in infrared (IR) spectroscopy but can be observed with Raman spectroscopy, providing complementary structural information. thieme-connect.de

Time-Resolved Fluorescence Spectroscopy: For potential applications as a fluorophore, this technique can elucidate the dynamics of the excited states, which is crucial for understanding and optimizing its light-emitting properties.

These experimental techniques, when coupled with computational analysis, provide a comprehensive picture of the molecule's electronic and structural characteristics.

Rational Design of Derivatives for Targeted Applications via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting the properties of phenazine derivatives and guiding synthetic efforts. nih.govrsc.org This in silico approach accelerates the discovery of new molecules with tailored functionalities, saving significant time and resources.

For phenazines, DFT calculations have been successfully used to:

Predict Redox Potentials: A major area of research is the application of phenazines in aqueous organic redox flow batteries. rsc.orgresearchgate.net DFT has been used to screen libraries of over 100 phenazine derivatives to identify candidates with optimal redox potentials for use as anolytes or catholytes. nih.govrsc.org

Understand Structure-Property Relationships: Calculations can reveal how the position and nature of substituents (e.g., electron-donating or electron-withdrawing groups) influence electronic properties like the HOMO-LUMO energy gap, which in turn affects redox potential and optical characteristics. dntb.gov.uaresearchgate.net

Evaluate Solubility: For applications like flow batteries, the solubility of the active material is critical. Computational models have been developed to predict solvation free energies in various solvents. rsc.org

Future research on this compound will undoubtedly leverage these computational strategies. By systematically modeling the effects of adding or modifying functional groups on the phenazine core, researchers can rationally design derivatives with specific properties. For instance, computational screening could identify derivatives of this compound with enhanced fluorescence for sensor applications or fine-tuned redox potentials for energy storage devices. This approach aligns with the broader strategy of rational design seen in medicinal chemistry for developing selective enzyme inhibitors. nih.gov

Expanding Applications in Green Chemistry and Sustainable Technologies

The unique redox properties and structural stability of the phenazine scaffold make it a compelling candidate for applications in green chemistry and sustainable technologies.

A significant emerging application is in large-scale energy storage . Phenazine derivatives are being intensely investigated as redox-active organic materials for aqueous redox flow batteries, which are a promising technology for storing energy from intermittent renewable sources like solar and wind. nih.govrsc.org The ability to tune their electrochemical properties through molecular design makes them a sustainable alternative to traditional metal-based systems. dntb.gov.ua

Another key area is the development of sustainable chemical synthesis . This includes not only creating greener pathways to produce phenazines themselves but also using them as building blocks or catalysts in environmentally friendly processes. researchgate.net For example, the microbial synthesis of phenazine-1-carboxylic acid using glycerol—a byproduct of the biodiesel industry—as a feedstock exemplifies a cost-effective and sustainable production method. mdpi.com

Furthermore, phenazine derivatives are being explored for hydrogen storage applications. The sustainable synthesis of octahydrophenazine from lignin-derived cyclohexanediol and its use as a reversible hydrogen carrier highlights a novel approach to chemical hydrogen storage, a critical component of a future hydrogen economy. researchgate.net The photochemical synthesis of this compound itself, using water as a solvent, is an example of a greener synthetic route. nih.gov

Interdisciplinary Research with Material Science and Bio-inspired Systems

The future of research on this compound is inherently interdisciplinary, lying at the intersection of chemistry, material science, and biology.

In material science , the focus extends beyond energy storage. The inherent fluorescence of many phenazine derivatives makes them attractive for development as new organic fluorophores. researchgate.net Research into halogenated diaminophenazines has highlighted their potential as building blocks for luminescent materials with high quantum yields. researchgate.net By modifying the substituents on the this compound core, it may be possible to tune the emission color and create novel materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging.

Bio-inspired systems offer a rich source of innovation. Many phenazines are natural products synthesized by bacteria, where they play roles in microbial competition and signaling. acs.orgnih.gov This has inspired research into phenazine-based compounds as biofilm-eradicating agents, which could help address the challenge of antibiotic-resistant infections. nih.gov An interdisciplinary approach combining synthetic chemistry with microbiology and molecular biology is crucial for these efforts. nih.govresearchgate.net Furthermore, the enzymatic pathways used by bacteria like Pseudomonas and Lactococcus to produce phenazines can be harnessed through metabolic engineering and synthetic biology to create novel derivatives that are difficult to access through traditional chemical synthesis. mdpi.comacs.orgscispace.com This fusion of disciplines will be key to unlocking the full potential of this compound and its analogues in medicine, materials, and sustainable technology.

Q & A

Q. Basic Research Focus

- Thermal Stability : TGA/DSC analysis (25–300°C) to identify decomposition thresholds.

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .

- Solution Stability : Test in buffers (pH 1–12) over 72 hours; amino groups may hydrolyze under acidic conditions.

Advanced Application : For biological assays, lyophilize with cryoprotectants (trehalose) to enhance shelf life.

How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Q. Advanced Research Focus

- In vitro assays : Use fluorescence quenching to study DNA binding (intercalation vs. groove binding).

- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine IC50 and mechanism (competitive/non-competitive).

- Cellular uptake : Radiolabel the compound with ¹⁴C and track accumulation in cell lines via scintillation counting.

Data Interpretation : Address variability via triplicate runs and statistical models (ANOVA) .

What computational strategies are recommended for modeling this compound’s electronic properties?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies and redox potential.

- Molecular Dynamics : Simulate solvation effects in water/DMSO to correlate with experimental solubility.

- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) for putative targets.

Validation : Cross-check computational results with cyclic voltammetry data .

What analytical methods are most robust for detecting degradation products in environmental or biological matrices?

Q. Advanced Research Focus

- LC-MS/MS : Use a C18 column (2.6 µm particle size) with 0.1% formic acid in acetonitrile/water gradient. Monitor m/z transitions for parent and degradation ions.

- Derivatization : Enhance sensitivity for amino groups via reaction with fluorescamine .

- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects.

How should researchers address ethical and reproducibility challenges in open-data sharing for studies involving this compound?

Q. Methodological Guidance

- Anonymization : Remove identifiers from datasets linked to biological samples .

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and synthesis data.

- Contradiction Protocol : Pre-register hypotheses and analytical methods to mitigate confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.